
Amylin (8-37) (mouse, rat)
説明
Amylin (8-37) is a truncated peptide derived from the full-length amylin (1-37), a 37-amino acid hormone co-secreted with insulin by pancreatic β-cells. This fragment acts as a specific amylin receptor antagonist, blocking amylin's physiological effects, particularly its inhibition of insulin-stimulated glycogen synthesis in skeletal muscle .
準備方法
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the cornerstone of Amylin (8-37) (mouse, rat) production. This method involves sequential coupling of protected amino acids to a resin-bound peptide chain, followed by cleavage and deprotection to yield the final product. The Fmoc (fluorenylmethyloxycarbonyl) strategy is widely preferred due to its compatibility with acid-labile side-chain protections and milder cleavage conditions .
Resin Selection and Initial Amino Acid Attachment
The synthesis begins with anchoring the C-terminal amino acid (residue 37) to a polystyrene-based resin functionalized with Rink amide or Wang linkers. These resins enable the formation of C-terminal amides, critical for mimicking the native amylin structure. Substitution levels of 0.2–0.5 mmol/g are optimal to minimize steric hindrance during chain elongation .
Stepwise Chain Elongation
Each amino acid is coupled using activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) in the presence of HOBt (1-hydroxybenzotriazole). Double coupling cycles (10–30 min each) are employed for residues prone to steric hindrance, such as arginine and histidine, to ensure >99% coupling efficiency .
Cleavage and Side-Chain Deprotection
Upon completion of the 30-amino-acid sequence, the peptide-resin is treated with a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:water:triisopropylsilane, 95:2.5:2.5 v/v) to cleave the peptide from the resin and remove acid-labile protecting groups (e.g., Boc for lysine, Trt for cysteine). The crude product is precipitated in cold diethyl ether and lyophilized .
Pseudoproline Incorporation to Mitigate Aggregation
Aggregation during SPPS is a major challenge for Amylin (8-37) synthesis due to the peptide’s propensity for β-sheet formation. Pseudoproline dipeptides, introduced at strategic positions (e.g., Ser-Ser or Thr-Thr motifs), disrupt secondary structures and enhance solubility. For instance, incorporating a single pseudoproline moiety at positions 25–26 improves crude peptide purity from <20% to >30% .
Table 1: Impact of Pseudoproline Incorporation on Synthesis Efficiency
Pseudoproline Position | Crude Purity (%) | Yield (mg/g resin) |
---|---|---|
None | 18–22 | 12–15 |
25–26 (Ser-Ser) | 32–35 | 20–22 |
13–14 (Thr-Thr) | 28–30 | 18–20 |
Industrial-Scale Production and Automation
Industrial synthesis of Amylin (8-37) employs automated peptide synthesizers (e.g., CEM Liberty Blue) to enhance reproducibility and scalability. These systems utilize microwave-assisted heating (50–75°C) to accelerate coupling and deprotection steps, reducing cycle times by 30–50% compared to conventional SPPS .
Purification and Quality Control
Post-synthesis purification is achieved via reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns and gradients of acetonitrile in 0.1% TFA. Analytical HPLC and electrospray ionization mass spectrometry (ESI-MS) confirm a purity >95% and a molecular weight of 3,300–3,350 Da .
Table 2: Typical HPLC Parameters for Amylin (8-37) Purification
Column | Gradient | Flow Rate (mL/min) | Detection (nm) |
---|---|---|---|
C18, 250 × 4.6 mm | 20–50% acetonitrile/30 min | 1.0 | 220 |
Comparative Analysis of Synthesis Strategies
A comparative study of SPPS protocols revealed that using HBTU/HOBt activation with a 4-fold molar excess of Fmoc-amino acids achieves higher yields (85–90%) compared to DIC/Oxyma Pure (75–80%) . Additionally, incorporating 0.1 M HOBt in the deprotection solvent (20% piperidine/DMF) reduces aspartimide formation, enhancing crude peptide purity by 5–8% .
Challenges and Optimization Strategies
Side Reactions and Byproduct Formation
Common side reactions include dehydration of serine/threonine residues and oxidation of methionine. These are mitigated by:
-
Adding antioxidants (e.g., 0.1 M dithiothreitol) to cleavage cocktails.
Solubility Enhancement
Aggregation during synthesis is addressed using:
化学反応の分析
Types of Reactions: Amylin (8-37) (mouse, rat) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.
Major Products: The major product of these reactions is the purified Amylin (8-37) (mouse, rat) peptide, which is characterized by its specific amino acid sequence .
科学的研究の応用
Table 1: Summary of Key Findings on Amylin (8-37)
Pharmacological Characterization
Amylin (8-37) has been characterized pharmacologically to understand its interactions with amylin receptors:
- Receptor Binding Affinity : Studies indicate that amylin (8-37) binds with high affinity to specific rat amylin receptor subtypes, particularly rAMY(1(a)) and rAMY(3(a)), making it a valuable tool for dissecting receptor pharmacology .
- Antagonistic Properties : Although classified as a weak antagonist, its selective action at certain receptor subtypes allows it to effectively modulate metabolic responses in vivo .
Case Study 1: Insulin Resistance in Rats
In a controlled experiment, rats infused with human growth hormone exhibited hyperamylinemia and hyperinsulinemia. The administration of amylin (8-37) resulted in:
- A significant reduction in plasma insulin levels.
- Enhanced measures of insulin sensitivity.
This study highlights the potential of amylin (8-37) to mitigate insulin resistance induced by external factors such as hormone infusion .
Case Study 2: Metabolic Profiling
Research involving metabolic profiling demonstrated that amylin (8-37):
作用機序
Amylin (8-37) (mouse, rat) exerts its effects by selectively inhibiting the amylin receptor. This inhibition modulates the physiological actions of native amylin, such as reducing insulin-related glucose uptake and glycogen deposition in muscle tissue. The compound enhances insulin sensitivity and alters lipid metabolism, making it a valuable tool in metabolic research .
類似化合物との比較
Key Properties :
- Molecular Formula : C₁₄₀H₂₂₇N₄₃O₄₃
- Molecular Weight : 3200.61 g/mol
- CAS Number : 138398-61-5
- Function : Antagonizes amylin-induced inhibition of glycogen metabolism, enhances insulin sensitivity, and modulates lipid metabolism in vivo .
In rodent models, Amylin (8-37) reverses amylin-mediated suppression of glucose uptake and glycogen accumulation, making it a critical tool for studying amylin's role in insulin resistance and diabetes .
Structural Analogs: Amylin (8-37) vs. CGRP (8-37)
Amylin and calcitonin gene-related peptide (CGRP) share structural homology (~50% sequence similarity) but exhibit distinct receptor interactions.
- Key Insight : The amylin 8-37 fragment is 10-fold more potent than CGRP (8-37) in reversing amylin-mediated glycogen suppression in rat soleus muscle, highlighting receptor specificity .
Cross-Reactivity with Calcitonin Fragments
Salmon calcitonin (sCT) shares partial receptor overlap with amylin but exhibits divergent effects:
- Key Insight : Salmon calcitonin potently inhibits glycogen synthesis in rat soleus muscle but lacks activity in rodent muscle cell lines (L6, C2C12), suggesting tissue-specific receptor expression .
Species-Specific Variants: Rat vs. Human Amylin Fragments
Human amylin (h-amylin) is amyloidogenic and cytotoxic, whereas rodent amylin is non-toxic due to proline substitutions at residues 25, 28, and 29 .
- Key Insight : Rat amylin (8-37) lacks the neurotoxic and amyloidogenic properties of human amylin, making it safer for in vivo studies .
Therapeutic Analogs: Pramlintide
Pramlintide, a synthetic analog of human amylin with proline substitutions (residues 25, 28, 29), mimics non-amyloidogenic rodent amylin:
- Key Insight : Pramlintide retains the beneficial glycemic effects of amylin without cytotoxicity, but formulation challenges limit its co-administration with insulin .
Research Findings and Implications
- Mechanistic Studies: Amylin (8-37) reverses amylin-induced insulin resistance in hGH-infused rats, normalizing lipid metabolism and muscle glycogen synthesis .
- Neuroprotection : AC187, a calcitonin-derived amylin receptor antagonist, blocks β-amyloid toxicity in rat neurons, suggesting shared pathways between amylin and Alzheimer’s disease .
- Species Differences : Rodent amylin (8-37) is pharmacologically distinct from human fragments, necessitating caution in translational research .
生物活性
Amylin (8-37) is a truncated form of the native amylin peptide, which plays a significant role in glucose homeostasis and insulin regulation. This article delves into the biological activity of Amylin (8-37) based on various studies, highlighting its mechanisms, effects on metabolism, and potential therapeutic implications.
Overview of Amylin and Its Functions
Amylin, or islet amyloid polypeptide (IAPP), is co-secreted with insulin from pancreatic beta cells in response to nutrient intake. It modulates glucose metabolism by inhibiting gastric emptying, promoting satiety, and regulating insulin secretion. The truncated form, Amylin (8-37), acts as a specific antagonist at amylin receptors, influencing various metabolic processes.
1. Insulin Sensitivity Enhancement:
Amylin (8-37) has been shown to enhance insulin action significantly. In studies involving both normal and insulin-resistant rats induced by human growth hormone (hGH), Amylin (8-37) reduced plasma insulin levels while improving whole-body and muscle insulin sensitivity. This was evidenced by hyperinsulinemic clamp studies that demonstrated increased glucose uptake in muscle tissues when treated with Amylin (8-37) .
2. Lipid Metabolism Modulation:
The compound also alters lipid metabolism. In hGH-infused rats, it corrected liver insulin resistance, increased plasma triglycerides, and lowered nonesterified fatty acids. These findings suggest that Amylin (8-37) may play a crucial role in managing lipid profiles alongside its effects on glucose metabolism .
Case Studies and Experimental Data
Study 1: Insulin Resistance Correction
A study investigated the effects of Amylin (8-37) on hGH-induced insulin resistance in rats. The results indicated that treatment with Amylin (8-37) led to:
- Reduction in Basal Insulin Levels: Plasma insulin levels decreased significantly (P < 0.001).
- Enhanced Insulin Sensitivity: Improvements were noted in both whole-body and muscle insulin sensitivity measures (P < 0.05).
- Alterations in Lipid Metabolism: Increased triglycerides and decreased long-chain acyl-CoA content were observed .
Study 2: In Vitro Muscle Studies
In isolated soleus muscle experiments, Amylin (8-37) effectively blocked amylin-induced inhibition of glycogen synthesis, demonstrating its antagonistic properties in the presence of native amylin but not affecting glycogen synthesis in its absence .
Comparative Analysis of Biological Activity
Parameter | Amylin (8-37) | Native Amylin |
---|---|---|
Insulin Sensitivity | Increased | Variable |
Lipid Metabolism | Altered lipid profiles | Promotes lipid accumulation |
Glycogen Synthesis | Inhibits amylin's effect | Inhibits glycogen synthesis |
Plasma Insulin Levels | Decreased | Increased |
Pharmacological Characterization
Amylin receptors are critical targets for diabetes treatment. The pharmacological profile of rat amylin receptors indicates that Amylin (8-37) acts as a weak antagonist but shows selectivity for specific receptor subtypes . This selectivity may provide insights into developing targeted therapies for metabolic disorders.
Q & A
Basic Research Questions
Q. What structural differences exist between human and rodent (mouse/rat) Amylin (8-37), and how do these impact aggregation propensity and receptor binding?
- Methodological Answer : Circular dichroism (CD) spectroscopy reveals species-specific structural conformations: human Amylin (8-37) forms β-sheet-rich aggregates, while rodent variants adopt random coil structures under physiological conditions . These differences correlate with the absence of amyloid deposits in rodent models of type II diabetes. Researchers should use CD spectroscopy and thioflavin-T assays to compare aggregation kinetics across species.
Q. How does Amylin (8-37) function as a receptor antagonist in glucose metabolism studies?
- Methodological Answer : Amylin (8-37) selectively inhibits insulin-mediated glucose uptake in skeletal muscle by acting as a weak antagonist at amylin receptors (AMY). Experimental designs should include competitive binding assays (e.g., using ¹²⁵I-labeled amylin) and glucose uptake measurements in isolated rat muscle tissue . Note that its antagonism is concentration-dependent and varies between AMY receptor subtypes.
Q. What in vitro models are optimal for studying Amylin (8-37)'s vasodilatory effects?
- Methodological Answer : Isolated mesenteric resistance arteries from rats are widely used. Preconstrict arteries with norepinephrine, then apply Amylin (8-37) (10⁻⁹–10⁻⁶ M) to measure dose-dependent vasodilation via pressure myography. Ensure proper controls for insulin and CGRP cross-reactivity .
Advanced Research Questions
Q. How do post-translational modifications (e.g., acetylation) of Amylin (8-37) alter its antagonistic activity and stability?
- Methodological Answer : Acetylated Amylin (8-37) (e.g., Ac-ATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH₂) exhibits enhanced stability and specificity as an amylin antagonist. Use MALDI-TOF-MS to verify peptide integrity and in-source decay fragmentation patterns. Functional assays (e.g., glycogen accumulation in hepatocytes) show acetylated forms reverse IAPP-induced inhibition more effectively than non-acetylated analogs .
Q. Why does Amylin (8-37) exhibit cytotoxicity in RINm5F pancreatic β-cells, and how does this correlate with fibril maturation?
- Methodological Answer : At 25 µM, Amylin (8-37) induces polymorphic fibrils with coiled/β-sheet structures, which disrupt cell membranes. Cytotoxicity inversely correlates with mature fibril content, as immature aggregates have higher surface hydrophobicity. Use transmission electron microscopy (TEM) and MTT assays to link fibril morphology with cell viability .
Q. How can contradictory data on Amylin (8-37)'s receptor affinity be resolved in binding studies?
- Methodological Answer : Discrepancies arise from species-specific receptor isoforms (e.g., AMY1 vs. AMY3) and experimental conditions (temperature, pH). For example, rat Amylin (8-37) binds high-affinity hepatic receptors (Kd = 5.56 pM) but not Hep G2 cells unless homologous peptides (e.g., human amylin) are used. Standardize assays using transfected cell lines expressing specific AMY subtypes .
Q. Experimental Design & Data Interpretation
Q. What controls are essential when testing Amylin (8-37)'s effects on insulin secretion in perfused pancreas models?
- Methodological Answer : Include (1) CGRP (8-37) to distinguish amylin-specific effects, (2) salmon calcitonin as a negative control, and (3) cAMP modulators (e.g., forskolin) to assess adenylate cyclase involvement. Measure insulin via radioimmunoassay (RIA) and validate with arginine stimulation tests .
Q. How should researchers account for batch-to-batch variability in synthetic Amylin (8-37) peptides?
- Methodological Answer : Characterize each batch via HPLC (>98% purity), mass spectrometry (e.g., M.W. 3183.5 for human variant), and amino acid analysis. Store lyophilized peptides at -20°C (powder) or -80°C (solubilized) to prevent degradation .
Q. Technical Challenges & Solutions
Q. Why does Amylin (8-37) show limited efficacy in reversing CGRP-mediated effects, and how can this be addressed?
- Methodological Answer : Amylin (8-37) shares partial receptor homology with CGRP but lacks key residues (e.g., Phe³⁷) for high-affinity CGRP receptor binding. Use chimeric peptides or site-directed mutagenesis to engineer CGRP cross-reactivity .
Q. What strategies mitigate non-specific aggregation during in vitro Amylin (8-37) experiments?
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C140H227N43O43/c1-62(2)46-81(114(202)156-58-104(198)181-43-25-32-94(181)129(217)177-107(68(13)14)133(221)172-90(49-65(7)8)137(225)183-45-27-34-96(183)138(226)182-44-26-33-95(182)130(218)180-110(73(19)189)136(224)171-89(56-102(147)196)124(212)175-105(66(9)10)131(219)155-57-103(197)158-91(59-184)126(214)170-88(55-101(146)195)125(213)179-109(72(18)188)135(223)162-80(111(148)199)50-75-35-37-76(190)38-36-75)164-121(209)86(53-99(144)193)168-122(210)87(54-100(145)194)169-127(215)92(60-185)174-128(216)93(61-186)173-116(204)78(31-24-42-154-140(151)152)160-132(220)106(67(11)12)176-123(211)83(48-64(5)6)166-119(207)84(51-74-28-21-20-22-29-74)167-120(208)85(52-98(143)192)163-113(201)70(16)157-118(206)82(47-63(3)4)165-115(203)77(30-23-41-153-139(149)150)159-117(205)79(39-40-97(142)191)161-134(222)108(71(17)187)178-112(200)69(15)141/h20-22,28-29,35-38,62-73,77-96,105-110,184-190H,23-27,30-34,39-61,141H2,1-19H3,(H2,142,191)(H2,143,192)(H2,144,193)(H2,145,194)(H2,146,195)(H2,147,196)(H2,148,199)(H,155,219)(H,156,202)(H,157,206)(H,158,197)(H,159,205)(H,160,220)(H,161,222)(H,162,223)(H,163,201)(H,164,209)(H,165,203)(H,166,207)(H,167,208)(H,168,210)(H,169,215)(H,170,214)(H,171,224)(H,172,221)(H,173,204)(H,174,216)(H,175,212)(H,176,211)(H,177,217)(H,178,200)(H,179,213)(H,180,218)(H4,149,150,153)(H4,151,152,154)/t69-,70-,71+,72+,73+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,105-,106-,107-,108-,109-,110-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIRMGRGEHRNNC-ANJGTFPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C140H227N43O43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3200.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。